![molecular formula C6H10ClN B1281542 2-Azabicyclo[2.2.1]hept-5-ene hydrochloride CAS No. 63882-16-6](/img/structure/B1281542.png)
2-Azabicyclo[2.2.1]hept-5-ene hydrochloride
Vue d'ensemble
Description
2-Azabicyclo[2.2.1]hept-5-ene hydrochloride (2-ABCH) is an organic compound belonging to the azabicyclo family of heterocyclic compounds. It is a colorless liquid with a boiling point of 148°C and a melting point of -76°C. 2-ABCH is used in many scientific research applications and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Phosphorylation Studies
Research by Sousa et al. (2010) involved the phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene systems. They explored the synthesis and provided a mechanistic study of these compounds, determining the structures through NMR spectroscopy and mass spectrometry (Sousa, Vale, Rodríguez-Borges, & García‐Mera, 2010).
Synthon Development
Holt-Tiffin (2009) described the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one as versatile synthons used in drug candidates. They developed a bioresolution approach for these compounds, enhancing their applicability in pharmaceutical synthesis (Holt-Tiffin, 2009).
Enzymatic Resolution for γ-Lactams
Mahmoudian et al. (1999) developed a process for the enantioselective resolution of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one, utilizing hydrolytic enzymes. This method provides a practical approach for preparing enantiomerically pure N-substituted γ-lactams (Mahmoudian, Lowdon, Jones, Dawson, & Wallis, 1999).
Reductive Heck Coupling
Cox and Malpass (1999) investigated the reductive Heck coupling of N-protected 2-azabicyclo[2.2.1]hept-5-enes, leading to the synthesis of epibatidine isomers. Their research contributed to a better understanding of this chemical reaction and its potential applications (Cox & Malpass, 1999).
Skeletal Rearrangement Research
Kobayashi et al. (1992) explored the rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives under acidic conditions. This research provided insights into the rearrangement mechanisms and potential applications in organic synthesis (Kobayashi, Ono, & Kato, 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Azabicyclo[2.2.1]hept-5-ene hydrochloride, also known as Vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleosides Its broad use in the synthesis of various therapeutic drugs suggests that its targets could be diverse, depending on the specific derivative synthesized .
Analyse Biochimique
Biochemical Properties
2-Azabicyclo[2.2.1]hept-5-ene hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in phosphorylation reactions, leading to the formation of phosphorylbicycles . These interactions are crucial as they can influence the activity of the enzymes and the overall biochemical pathways they are involved in.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the phosphorylation of certain biomolecules, which in turn can alter cell signaling pathways and gene expression . Additionally, its interaction with cellular enzymes can lead to changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in phosphorylation can result in the formation of phosphorylbicycles, which can inhibit or activate the enzymes . These changes can subsequently alter gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound is relatively stable under normal laboratory conditions . Over extended periods, it may degrade, leading to changes in its effects on cellular function. Long-term studies have indicated that the compound can have lasting effects on cellular processes, even after its degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at very high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, its interaction with phosphorylation enzymes can influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with specific transporters and binding proteins that facilitate its movement within the cell . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy and reducing potential off-target effects.
Propriétés
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSHTRITJEGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508284 | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63882-16-6 | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-ene--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azabicyclo[2.2.1]hept-5-ene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



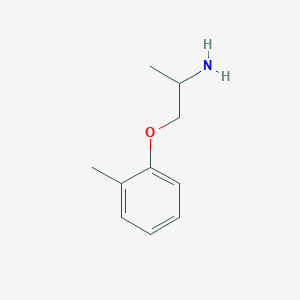
acetic acid](/img/structure/B1281462.png)
acetic acid](/img/structure/B1281463.png)

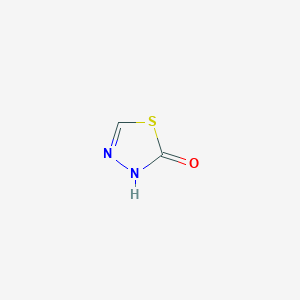
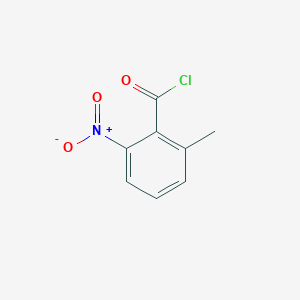
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)

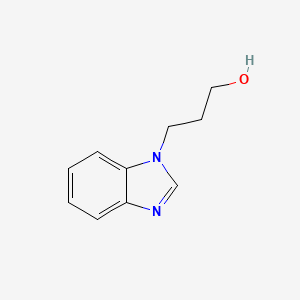
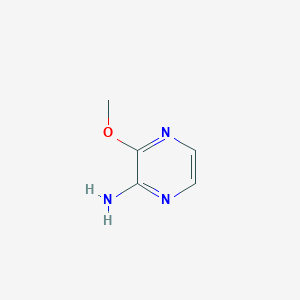
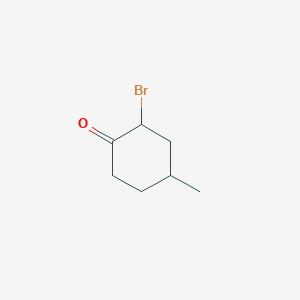
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)
